![molecular formula C15H19NO6 B14370028 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate CAS No. 93571-37-0](/img/structure/B14370028.png)
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate is a complex organic compound that belongs to the class of glutarimide derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate typically involves multiple steps, starting from readily available raw materials. One common approach involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material. This compound undergoes several reactions, including substitution, click reaction, and addition reaction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of tumor cell migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other glutarimide derivatives such as:
- Cycloheximide
- 9-Methylstreptimidone
- Migrastatin
- Lactimidomycin
Uniqueness
What sets 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate apart from these similar compounds is its unique structural features and specific biological activities.
Eigenschaften
CAS-Nummer |
93571-37-0 |
|---|---|
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
[3-[2-(2,6-dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C15H19NO6/c1-8(17)22-10-2-3-12(18)11(7-10)13(19)4-9-5-14(20)16-15(21)6-9/h9-11H,2-7H2,1H3,(H,16,20,21) |
InChI-Schlüssel |
SVJMSYJZWQVJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
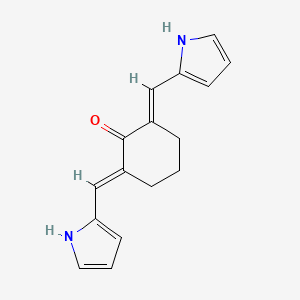
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
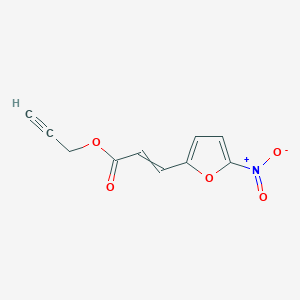
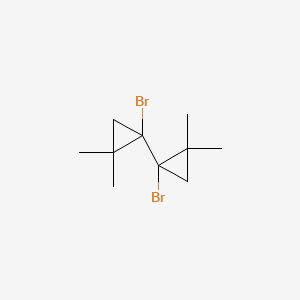
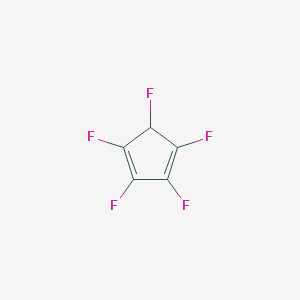

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
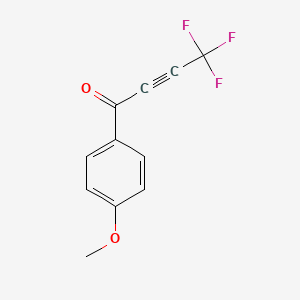

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
